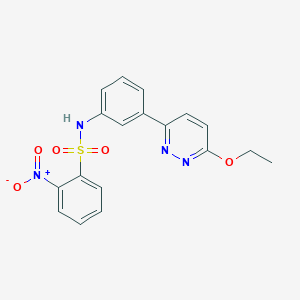

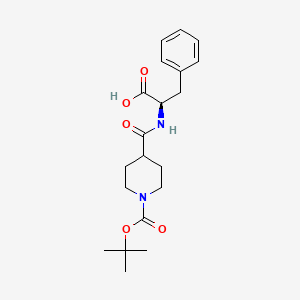

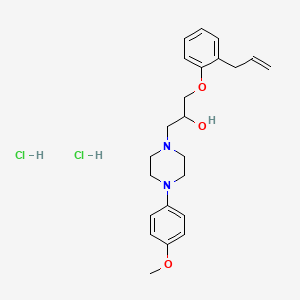

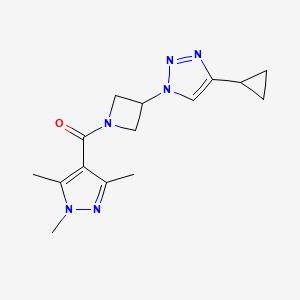

![molecular formula C20H23N3O4S B2498462 Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 909009-06-9](/img/structure/B2498462.png)

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic heterocyclic frameworks. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids. The structural confirmation of these compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, is achieved via X-ray structural analysis, showcasing the intricacies of their molecular framework (Rudenko et al., 2013).

Molecular Structure Analysis

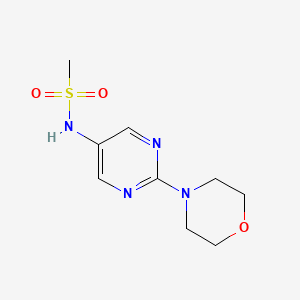

Molecular structure analysis, particularly through X-ray crystallography, provides deep insights into the arrangement of atoms within a compound. For closely related molecules, the structure features a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, indicating the presence of intra- and intermolecular N-H···O hydrogen bonds that stabilize the crystal structure. This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the compound often highlight its reactivity towards various reagents, leading to the formation of diverse functionalized derivatives. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with specific reagents leads to polyfunctionalized quinolines, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Tominaga et al., 1994).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis often focuses on developing new methods for constructing complex molecules, including heterocyclic compounds which are a cornerstone of medicinal chemistry and materials science. For example, studies on the synthesis of tetrahydronaphthalene derivatives from naphthalene demonstrate intricate steps that could be analogous to manipulating the quinoxalinyl component of the molecule (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, the development of [3 + 2] annulation strategies for synthesizing tetrasubstituted thiophenes highlights the potential for creating diverse scaffolds, possibly relevant to synthesizing or modifying the thiophene component of the compound (Sahu et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the design and synthesis of molecules with potential therapeutic effects are of paramount importance. The synthesis of complex quinolines and their derivatives for drug development processes demonstrates the relevance of incorporating heterocyclic cores similar to the quinoxalin-2-yl component of the compound (Tominaga, Luo, & Castle, 1994). These methodologies could be applied to modify or understand the biological interactions of the compound .

Eigenschaften

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-9-6-13-14(7-10(9)2)22-18(25)15(21-13)8-16(24)23-19-17(20(26)27-5)11(3)12(4)28-19/h6-7,15,21H,8H2,1-5H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGPBJYTMFWQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)